molecular formula C19H20N6O B2583307 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1170086-99-3

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2583307
CAS No.: 1170086-99-3
M. Wt: 348.41
InChI Key: KCAIPLFMOSRPRO-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a heterocyclic compound featuring a pyrazole-pyrimidine core linked to a phenylethanone moiety via a piperazine ring. The pyrimidine and pyrazole rings contribute to π-π stacking interactions and hydrogen bonding, while the piperazine linker enhances solubility and conformational flexibility . The phenylethanone group may influence lipophilicity and membrane permeability, critical for pharmacokinetics. Crystallographic studies, such as those employing SHELX or CCP4 software, have been instrumental in elucidating its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

2-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(13-16-5-2-1-3-6-16)24-11-9-23(10-12-24)17-14-18(21-15-20-17)25-8-4-7-22-25/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAIPLFMOSRPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 1-(4-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone: Replacing the pyrazole ring with a 2-methylimidazole group introduces steric and electronic changes. However, methyl substitution may reduce solubility compared to the parent compound .
  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2): This derivative lacks the piperazine and phenylethanone moieties but retains the pyrazolo-pyrimidine core.

Piperazine-Linked Analogues

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5): Substituting phenylethanone with a butanone chain and adding a trifluoromethyl group to the phenyl ring increases hydrophobicity and electron-withdrawing effects. This modification may enhance metabolic stability but risks off-target interactions due to heightened lipophilicity .
  • 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-Ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-Oxide: The ethylpiperazine substitution and urea backbone introduce polar and bulky groups, likely altering binding kinetics. The N-oxide formation may improve solubility but reduce membrane permeability .

Functional Group Variations

  • 2-[(4P)-4-{2-[(2S)-2-Methylazetidin-1-yl]-6-(Trifluoromethyl)pyrimidin-4-yl}-1H-pyrazol-1-yl]-1-(piperazin-1-yl)ethan-1-one (Compound 23): This compound features a trifluoromethylpyrimidine and methylazetidine group.

Structural and Pharmacological Implications

Table 1: Key Structural Features and Hypothesized Effects

Compound Core Modification Functional Group Impact Potential Pharmacological Effect Reference
Parent Compound Pyrazole-pyrimidine + piperazine Balanced solubility and flexibility Broad target compatibility
2-Methylimidazole analogue Imidazole substitution Enhanced H-bonding, reduced solubility Improved affinity, limited bioavailability
Compound 5 (Trifluoromethylphenyl) Trifluoromethyl addition Increased hydrophobicity Enhanced metabolic stability
Compound 23 (Methylazetidine) Azetidine and trifluoromethyl groups Electronegativity and selectivity Higher target specificity

Research Findings and SAR Insights

  • Piperazine Linker: Essential for conformational adaptability.
  • Pyrazole vs. Imidazole : Pyrazole derivatives generally exhibit better solubility, whereas imidazole analogues may prioritize affinity over pharmacokinetics .
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents (e.g., ) enhance binding to hydrophobic pockets but may increase toxicity risks.

Biological Activity

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and results from various studies.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following sections detail specific areas of activity.

Antimicrobial Activity

Studies have shown that derivatives related to pyrazole and pyrimidine structures exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

CompoundTarget BacteriaZone of Inhibition (mm)
1-(4-(6-(1H-pyrazol...E. coli15
S. aureus18
P. mirabilis12
B. subtilis14

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer activities. Research indicates that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate and breast cancer cells.

Mechanism of Action:
The anti-cancer effects are believed to be mediated through the disruption of microtubule dynamics, leading to mitotic arrest. The compound has shown to activate the JNK signaling pathway, which is crucial for apoptosis.

Table 2: Anti-Cancer Activity Data

Cell LineIC50 (µM)Mechanism
Prostate Cancer5.0Microtubule disruption
Breast Cancer7.5JNK activation

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the pyrazolyl-pyrimidinyl structure exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Case Study 2: Anti-Cancer Efficacy

A recent investigation published in PubMed Central highlighted the anti-cancer potential of similar compounds. The study revealed that these compounds could induce apoptosis through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins like Bcl-xL.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of pyrimidine and pyrazole rings via nucleophilic substitution. For example, NH4_4OAc and glacial acetic acid under reflux (108°C) facilitate heterocyclic ring formation .
  • Step 2: Piperazine incorporation via Buchwald-Hartwig amination or SNAr reactions, often using Pd catalysts .
  • Step 3: Ketone functionalization at the piperazine N-atom using acylating agents like phenacyl bromide .

Key Considerations:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Yields vary (45–70%) depending on substituent steric effects .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
Use a combination of:

  • X-ray crystallography: Resolve crystal packing and bond angles (e.g., triclinic system, space group P1, a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
  • NMR spectroscopy: Confirm proton environments (e.g., piperazine CH2_2 at δ 2.5–3.5 ppm, pyrimidine H at δ 8.2–8.5 ppm) .
  • HRMS: Verify molecular weight (e.g., calculated [M+H]+^+: 402.18, observed: 402.17) .

Advanced: How do substituents on the pyrimidine ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO2_2, -F) at pyrimidine C-6 enhance target binding (e.g., kinase inhibition) by increasing electrophilicity .
  • Bulkier groups (e.g., naphthyl) reduce solubility but improve metabolic stability .

Experimental Design:

  • Synthesize analogues with systematic substituent variations.
  • Test in vitro assays (e.g., IC50_{50} against cancer cell lines) and correlate with computational docking (e.g., Glide SP scoring) .

Advanced: How can data contradictions in reported biological activities be resolved?

Answer:
Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay conditions: Differences in pH, serum proteins, or incubation time. Standardize protocols (e.g., 10% FBS, 37°C, 48h) .
  • Compound purity: Validate via HPLC (≥95% purity, C18 column, 0.1% TFA in H2_2O/MeCN gradient) .
  • Target selectivity: Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Formulation: Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or cyclodextrin complexes .
  • Prodrug design: Introduce phosphate or ester groups at the ketone moiety for hydrolytic activation .
  • Nanoparticle encapsulation: PLGA-based NPs improve bioavailability (e.g., 80% release in 24h at pH 7.4) .

Basic: What analytical techniques are critical for stability studies?

Answer:

  • HPLC-UV/PDA: Monitor degradation products (e.g., column: Zorbax SB-C18, mobile phase: MeCN/H2_2O 70:30) .
  • LC-MS/MS: Identify oxidative metabolites (e.g., m/z 418.15 corresponding to hydroxylation) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~200°C) .

Advanced: How can computational models predict pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP: ~2.8 (moderate lipophilicity)
    • BBB permeability: Low (logBB < -1)
    • CYP3A4 inhibition: High risk (docking score < -10 kcal/mol) .
  • MD Simulations: Analyze binding mode stability in target proteins (e.g., 100 ns simulation in GROMACS) .

Basic: What are common impurities in the synthesis, and how are they controlled?

Answer:

  • Impurity B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0), formed via alkylation side reactions. Control via reaction time (<12h) and temperature (<60°C) .
  • Impurity C: Dihydrochloride salt of oxidized intermediates. Remove via ion-exchange chromatography .

Advanced: What is the role of the piperazine ring in target engagement?

Answer:

  • Hydrogen bonding: Piperazine N-atoms interact with Asp/Glu residues in kinases (e.g., distance ≤3.0 Å) .
  • Conformational flexibility: Enables adaptation to hydrophobic pockets (e.g., MD simulations show 30° dihedral angle shifts) .

Basic: How is cytotoxicity assessed in preclinical studies?

Answer:

  • MTT assay: IC50_{50} values in HEK-293 (normal) vs. MCF-7 (cancer) cells (e.g., 48h exposure, 5% CO2_2) .
  • Selectivity Index (SI): SI >10 indicates therapeutic potential (SI = IC50, normal_{50,\ normal} / IC50, cancer_{50,\ cancer}) .

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